molecular formula C28H42ClF3N4O7 B10752319 methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid CAS No. 1013937-63-7

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B10752319
CAS No.: 1013937-63-7
M. Wt: 639.1 g/mol
InChI Key: SYWYSVAEGXHOJO-WHTVDMENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VTP-27999 2,2,2-trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of VTP-27999 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

VTP-27999 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of VTP-27999 2,2,2-trifluoroacetate with modified functional groups.

Scientific Research Applications

VTP-27999 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

VTP-27999 2,2,2-trifluoroacetate exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and the ERK1/2 signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VTP-27999 2,2,2-trifluoroacetate

VTP-27999 2,2,2-trifluoroacetate is unique due to its high potency and selectivity for renin. It exhibits a different mode of action compared to other renin inhibitors, making it a valuable tool in scientific research and drug development .

Properties

CAS No.

1013937-63-7

Molecular Formula

C28H42ClF3N4O7

Molecular Weight

639.1 g/mol

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24?;/m1./s1

InChI Key

SYWYSVAEGXHOJO-WHTVDMENSA-N

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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